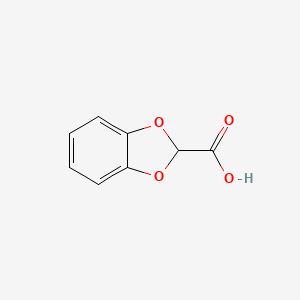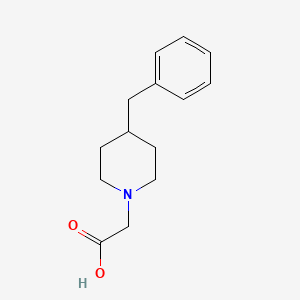
Acidihydroergocristine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acidihydroergocristine is an epimer of 9,10-Dihydroergocristine Methanesulfonate and an impurity of dihydroergocristine, a semi-synthetic drug often used for age-related cognitive impairment . It belongs to the class of ergot alkaloids, which are known for their significant effects on the central nervous system due to their structural similarity to neurotransmitters .
Analyse Chemischer Reaktionen
Acidihydroergocristine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylated species.
Reduction: The compound can be reduced under specific conditions, although detailed information on reduction reactions is limited.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Acidihydroergocristine has several scientific research applications:
Chemistry: It is used as a reference compound in the study of ergot alkaloids and their derivatives.
Biology: It is studied for its effects on cellular processes and its potential as a biochemical tool.
Industry: It is used in the development of pharmaceuticals and as a standard in quality control processes.
Wirkmechanismus
The mechanism of action of Acidihydroergocristine involves its interaction with various molecular targets. It acts as a noncompetitive antagonist at serotonin receptors and exhibits partial agonist/antagonist activity at dopaminergic and adrenergic receptors . In studies related to Alzheimer’s disease, it has been shown to inhibit γ-secretase, thereby reducing the production of amyloid-β peptides .
Vergleich Mit ähnlichen Verbindungen
Acidihydroergocristine is similar to other ergot alkaloids such as:
Dihydroergocryptine: Used as an antiparkinson agent, it differs in the position of a single methyl group.
Dihydroergocornine: Another ergot alkaloid with similar pharmacological properties.
Ergoloid Mesylates: A mixture of ergot alkaloids used for cognitive impairment. The uniqueness of this compound lies in its specific epimeric form, which may result in distinct pharmacological effects and applications.
Eigenschaften
Molekularformel |
C35H41N5O5 |
|---|---|
Molekulargewicht |
611.7 g/mol |
IUPAC-Name |
(6aR,9R,10aR)-N-[(1S,2S,4S,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C35H41N5O5/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41)/t23-,25-,27-,28+,29+,34+,35+/m1/s1 |
InChI-Schlüssel |
DEQITUUQPICUMR-ZGKFJBGBSA-N |
Isomerische SMILES |
CC(C)[C@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C |
Kanonische SMILES |
CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R,3R)-1-Benzyl-2-[4-(methylthio)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1277588.png)





![2-[2-(Diethylamino)ethoxy]aniline](/img/structure/B1277607.png)


![2-([1,1'-Biphenyl]-4-yloxy)ethanamine](/img/structure/B1277612.png)
![2-[3-(2-Amino-thiazol-4-yl)-2,5-dimethyl-pyrrol-1-yl]-ethanol](/img/structure/B1277615.png)

